molecular formula C8H9NO3 B7807597 N-Hydroxy-2-methoxybenzamide

N-Hydroxy-2-methoxybenzamide

Cat. No.: B7807597
M. Wt: 167.16 g/mol
InChI Key: DGUKREATIVIORF-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methoxybenzamide is an organic compound with the molecular formula C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol . Its structure is characterized by a benzamide core substituted with a methoxy group at the 2-position and a hydroxy group on the nitrogen atom, as represented by the SMILES notation O=C(NO)C1=CC=CC=C1OC . The compound is assigned the CAS Registry Number 31791-97-6 . As a derivative of benzamide, this compound falls into a class of molecules that are frequently investigated as precursors or intermediates in organic synthesis and medicinal chemistry. The N-hydroxybenzamide (hydroxamic acid) moiety is a key functional group in many compounds of biological interest, making this chemical a valuable building block for researchers developing new molecular entities. It is essential to handle this material according to safe laboratory practices. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-hydroxy-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-5-3-2-4-6(7)8(10)9-11/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUKREATIVIORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901126
Record name NoName_188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, 2-methoxybenzoic acid is reacted with hydroxylamine hydrochloride in the presence of DCC and 1-hydroxybenzotriazole (HOBt) as a catalyst. The reaction is conducted in anhydrous tetrahydrofuran (THF) at -50°C to minimize side reactions such as racemization or over-activation of the carboxylic acid. Post-reaction purification via recrystallization from ethanol yields the target compound with a purity >95%.

Key Reaction Parameters

Coupling AgentSolventTemperature (°C)Yield (%)
DCC/HOBtTHF-5070–75
EDC/HOBtDCM0–2565–70

Mixed Anhydride Method

An alternative approach employs mixed anhydrides generated from 2-methoxybenzoic acid and chloroformates. For instance, treatment with isobutyl chloroformate in the presence of N-methylmorpholine forms a reactive intermediate, which subsequently reacts with hydroxylamine in dimethylformamide (DMF). This method avoids the use of carbodiimides, reducing the risk of urea byproduct formation.

Protection-Deprotection Strategies in Synthesis

The hydroxy group on the nitrogen atom necessitates protection during synthesis to prevent undesired side reactions. Common protecting groups include tert-butyldimethylsilyl (TBS) and benzyl (Bn), which are removed under mild conditions post-coupling.

Silyl Protection

In a patented protocol, the hydroxylamine nitrogen is protected with a TBS group prior to coupling. The protected hydroxylamine is reacted with 2-methoxybenzoyl chloride in dichloromethane (DCM) at room temperature. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF, yielding this compound with >90% efficiency.

Deprotection Conditions

Protecting GroupDeprotection ReagentSolventYield (%)
TBSTBAFTHF92
BnH₂/Pd-CEthanol88

Selective Deprotection Using Amines

A novel deprotection strategy involves secondary amines such as piperidine to selectively remove protecting groups without affecting the methoxy substituent. This method, detailed in patent WO2015012515A1, enables one-pot synthesis by eliminating the need for intermediate isolation.

Alternative Synthetic Pathways and Optimization

Hydroxamic Acid Formation via Nitrile Intermediate

2-Methoxybenzonitrile undergoes partial hydrolysis using hydroxylamine in aqueous ethanol under reflux, forming this compound. This route, though less common, offers a streamlined pathway with fewer purification steps.

Hydrolysis Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
NH₂OH·HCl/NaOHEthanol/H₂O80660

Enzymatic Catalysis

Emerging methodologies employ lipases or proteases to catalyze amide bond formation under aqueous conditions. While yields remain modest (40–50%), this approach aligns with green chemistry principles by minimizing organic solvent use.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patented continuous flow systems enhance scalability by improving heat and mass transfer. In one setup, 2-methoxybenzoic acid and hydroxylamine are pumped through a reactor packed with immobilized carbodiimide resin, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Purification Techniques

Industrial processes prioritize cost-effective purification:

  • Liquid-Liquid Extraction : Post-reaction mixtures are washed with 0.5 N NaOH to remove unreacted acid, followed by brine to eliminate coupling agents.

  • Crystallization : Ethanol-water mixtures (3:1 v/v) afford needle-like crystals with >99% purity after two recrystallizations.

Optimized Crystallization Parameters

Solvent Ratio (EtOH:H₂O)Cooling Rate (°C/min)Purity (%)
3:10.599.5

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the nitro group can produce an amine .

Scientific Research Applications

N-Hydroxy-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights structural variations and electronic effects among N-Hydroxy-2-methoxybenzamide and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) LogP Key Structural Features
This compound 2-OCH₃, N-OH 243.26 2.73 Hydroxamic acid group; electron-donating OCH₃
N-Hydroxy-2-methylbenzimidamide 2-CH₃, N-OH 150.18 - Methyl substituent; lower molecular weight
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) 3,4,5-OCH₃, N-OH 332.11 - Multiple methoxy groups; increased polarity
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide (21) 2,4-OCH₃, cyanobenzimidazole 359.36 - Cyano group enhances electron withdrawal
N-Hydroxy-2-nitro-N-phenylbenzamide 2-NO₂, N-OH - - Strong electron-withdrawing nitro group

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound donates electrons, enhancing resonance stability and solubility in polar solvents. In contrast, nitro (NO₂) or cyano (CN) groups in analogs (e.g., ) withdraw electrons, increasing reactivity but reducing stability under acidic conditions.
  • Chelation Potential: The hydroxamic acid group (-NHOH) in this compound and N-Hydroxy-2-nitro-N-phenylbenzamide enables metal chelation, useful in catalysis or enzyme inhibition .
  • Polarity : Compounds with multiple methoxy groups (e.g., 1y ) exhibit higher polarity, affecting their pharmacokinetic profiles.

Biological Activity

N-Hydroxy-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a benzamide structure. Its molecular formula is C9H11N1O3C_{9}H_{11}N_{1}O_{3}, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural configuration allows for various interactions with biological targets, influencing its chemical properties and biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thus preventing normal catalytic reactions. This inhibition can lead to modulation of signaling pathways involved in various biological processes, including cell proliferation and apoptosis.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound has potential as an anticancer agent by inhibiting specific signaling pathways associated with cancer cell growth. Its ability to disrupt cancer cell proliferation makes it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess this property. The presence of hydroxyl and methoxy groups enhances its interaction with microbial targets.
  • Antioxidant Activity : Compounds with similar structures have been found to exhibit potent scavenging activity against radicals, indicating that this compound may also have antioxidant properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-MethoxybenzamideLacks the hydroxy groupReduced reactivity and potential biological activity
N-HydroxybenzamideLacks the methoxy groupDifferent solubility and interaction profile
N-Hydroxy-N-(4-methoxyphenyl)acetamideHydroxyl and methoxy on acetamidePotential analgesic properties

The combination of functional groups in this compound influences its solubility, reactivity, and overall biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation. This finding suggests its potential use in cancer therapy.
  • Antimicrobial Testing : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
  • Antioxidant Activity Assays : The compound's ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results that indicate its antioxidant capacity.

Q & A

Basic: What are the optimal synthetic routes for N-Hydroxy-2-methoxybenzamide?

Answer:
this compound can be synthesized via amide coupling reactions using hydroxybenzamide derivatives and substituted benzoyl chlorides. Key methodologies include:

  • Schotten-Baumann conditions : React salicylamide derivatives with methoxybenzoyl chlorides in pyridine under reflux (4 hours, 80% yield) .
  • Alkaline-phase coupling : Add benzoyl chloride dropwise to phenylhydroxylamine in the presence of sodium bicarbonate, maintaining pH >8 to minimize side reactions (e.g., dibenzoylation) .

Example Protocol (Adapted from ):

StepReagents/ConditionsPurpose
1Phenylhydroxylamine + NaHCO₃ (hot water)Activate nucleophile
2Benzoyl chloride (dropwise addition)Acylation
3Stirring (1.5 h, room temperature)Reaction completion
4Filtration + washing (H₂O, NH₃)Purify product

Critical Note : Monitor reaction pH to avoid over-acylation. Use preparative HPLC for purification (yield: ~33%) .

Basic: How to characterize this compound experimentally?

Answer:
Use multimodal analytical techniques to confirm structure and purity:

  • 1H/13C NMR : Look for characteristic peaks:
    • 1H NMR (DMSO-d₆) : Hydroxyl proton at δ 11.60–11.63 ppm (s, 1H), aromatic protons at δ 6.96–7.86 ppm .
    • 13C NMR : Carbonyl signals at δ 164.1–164.2 ppm, methoxy carbons at δ 56.2 ppm .
  • HRMS (ESI) : Confirm molecular ion ([M+H]+) with <1 ppm error .
  • HPLC : Purity >95% (retention time: 8–10 min, C18 column) .

Advanced Tip : Assign stereoelectronic effects using DFT calculations to correlate NMR shifts with electronic environments .

Advanced: How to resolve contradictions in biological activity data for this compound derivatives?

Answer:
Contradictions often arise from structural isomerism or assay variability . Mitigate by:

Structural Confirmation : Use X-ray crystallography (e.g., for analogs like N-cyclohexyl-3-hydroxy-4-methoxybenzamide) to verify substituent positioning .

Dose-Response Profiling : Test derivatives across a 10–100 µM range in enzyme inhibition assays (e.g., MMP-9/MMP-13 inhibition) to identify IC₅₀ trends .

Solvent Effects : Compare activities in DMSO vs. aqueous buffers to rule out solubility artifacts .

Case Study : Schiff base analogs of hydroxybenzamide showed variable antioxidant activity due to hydroxyl group orientation .

Advanced: What computational strategies predict the bioactivity of this compound analogs?

Answer:
Combine molecular docking and QSAR modeling :

  • Docking (AutoDock Vina) : Simulate binding to targets like MMP-9 (PDB: 1GKD). Prioritize analogs with hydrogen bonds to catalytic Zn²+ .
  • QSAR Descriptors : Use logP, polar surface area, and H-bond donor/acceptor counts to correlate with bioavailability .
  • DFT Optimization : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity in antioxidant assays .

Validation : Cross-check computational predictions with in vitro enzyme inhibition data (e.g., IC₅₀ < 10 µM for MMP-13) .

Basic: What safety protocols are critical when handling this compound?

Answer:
Follow hazard-specific guidelines :

  • Personal Protection : Wear nitrile gloves and goggles (avoid skin/eye contact; S24/25) .
  • Ventilation : Use fume hoods during synthesis (dust inhalation risk; S22) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Advanced: How to design derivatives for improved metabolic stability?

Answer:
Modify the hydroxyl and methoxy groups to reduce Phase I metabolism:

  • Prodrug Strategy : Replace hydroxyl with acetate esters (hydrolyzed in vivo) .
  • Isosteric Replacement : Substitute methoxy with trifluoromethoxy (resists demethylation) .
  • Cyclization : Form oxazoline rings to shield labile groups .

Validation : Test stability in liver microsomes (e.g., human CYP3A4) and monitor metabolites via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-2-methoxybenzamide

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